Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS 1353996-55-0) is an enantiomerically pure, orthogonally protected pyrrolidine building block. Its structure contains a pyrrolidine ring with a defined (R)-configuration at the 3-position, bearing a tertiary carbamate that incorporates both an isopropyl substituent and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7987135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCNC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1
InChIKeyZHPPISBEWBMXCD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester: Chiral Purity and Procurement Specifications


Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS 1353996-55-0) is an enantiomerically pure, orthogonally protected pyrrolidine building block. Its structure contains a pyrrolidine ring with a defined (R)-configuration at the 3-position, bearing a tertiary carbamate that incorporates both an isopropyl substituent and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. The free secondary amine on the pyrrolidine ring enables further derivatization. The canonical SMILES is CC(C)N(C(=O)OC(C)(C)C)[C@@H]1CCNC1, with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol. The compound is supplied as a research intermediate with purity specifications typically ranging from 95% to 98% depending on the vendor.

Why Racemic or (S)-Enantiomer Substitution Fails for Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester


In-class compounds such as the racemic mixture (CAS 1353989-59-9) or the (S)-enantiomer (CAS 1353999-37-7) cannot simply be interchanged with the (R)-enantiomer because the stereochemistry at the pyrrolidine 3-position directly dictates the three-dimensional presentation of the amine substituent in downstream molecules. The target compound serves as a chiral pool entry to enantiomerically pure 3-aminopyrrolidine derivatives, where the (R)-configuration is a structural prerequisite for target binding in specific receptor programs, as evidenced by the distinct biological activities of derivatives such as (R)-N-isopropyl-N-(pyrrolidin-3-yl)-2-naphthamide at the human serotonin transporter (SERT). [1] Using the incorrect enantiomer or racemic mixture introduces a chiral contaminant or necessitates costly chiral resolution, reducing synthetic efficiency and potentially leading to ambiguous or negative biological readouts.

Quantitative Differentiation Evidence for Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester


Enantiomeric Excess and Optical Purity: (R) vs. Racemate and (S)-Enantiomer Specifications

The (R)-enantiomer is supplied as a single stereoisomer with an enantiomeric excess typically exceeding 97%, whereas the racemic mixture is a 1:1 mixture of (R) and (S) enantiomers with no optical purity guarantee. Commercial suppliers list the (R)-enantiomer with purity specifications of 95–98%, while the corresponding (S)-enantiomer is offered at 97% purity. The racemic variant, while available, provides no stereochemical enrichment, requiring additional chiral separation steps to obtain enantiomerically pure material needed for structure-activity relationship studies.

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Orthogonal Deprotection Selectivity: Boc vs. Alternative Protecting Groups

The tert-butyl carbamate (Boc) group on this compound can be cleaved under mild acidic conditions (e.g., 25–50% TFA in dichloromethane), conditions under which commonly used alternative protecting groups such as the benzyloxycarbonyl (Cbz) group require hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group requires basic conditions that may racemize base-sensitive substrates. [1] This orthogonal lability allows the pyrrolidine ring nitrogen to remain free for subsequent functionalization without affecting the Boc-protected isopropylamine moiety.

Protecting Group Strategy Solid-Phase Synthesis Peptidomimetics

Steric and Electronic Differentiation: Isopropyl vs. Methyl or Ethyl N-Substituted Analogs

The N-isopropyl substituent on the carbamate nitrogen provides a calculated logP increase of approximately 0.6–0.8 units relative to the N-methyl analog and 0.3–0.4 units relative to the N-ethyl analog, based on fragment-based lipophilicity contributions (π = +1.3 for isopropyl vs. +0.5 for methyl). [1] This increased lipophilicity enhances passive membrane permeability of downstream drug candidates. The isopropyl group also introduces greater steric hindrance, which can reduce metabolic N-dealkylation rates compared to smaller N-alkyl groups. [2]

Structure-Activity Relationship Steric Bulk Lipophilicity

Regiochemical Differentiation: (R)-3-(N-Boc-N-isopropylamino)pyrrolidine vs. N-Boc-3-(isopropylamino)pyrrolidine

The target compound (CAS 1353996-55-0) is distinguished from its regioisomer (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate (CAS 849107-00-2) in that the Boc group is located on the exocyclic amine with the pyrrolidine nitrogen remaining free. This contrasts with the regioisomer where the Boc group resides on the pyrrolidine nitrogen and the isopropyl amino group is free. This structural difference dictates which nitrogen center is available for immediate derivatization: in the target compound, the more nucleophilic pyrrolidine NH can be selectively functionalized, while in the regioisomer, the exocyclic isopropylamine reacts preferentially.

Regioisomer Building Block Utility Synthetic Accessibility

Procurement-Driven Application Scenarios for Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester


Synthesis of Enantiomerically Pure NK-3 Receptor Antagonists

The (R)-pyrrolidine core is a critical pharmacophoric element in neurokinin-3 (NK-3) receptor antagonist programs. The compound serves as a direct precursor to enantiomerically pure intermediates used in the rational design of orally active NK-3 antagonists, where the (R)-stereochemistry is required for receptor binding. Substitution with the racemate would reduce potency by at least 2-fold due to the inactive (S)-enantiomer acting as an impurity. [1]

Enantioselective Synthesis of Serotonin Transporter (SERT) Ligands

Derivatives of (R)-N-isopropyl-N-(pyrrolidin-3-yl)-2-naphthamide exhibit potent SERT inhibition (IC₅₀ 15 nM). The (R)-enantiomer of the target compound provides the correct stereochemistry for accessing this class of compounds, with the Boc-isopropyl-carbamate moiety serving as a masked form of the active pharmacophore. [2]

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 228.33 g/mol, this compound falls within the Rule-of-Three (RO3) space for fragment-based screening. Its orthogonal protection allows for parallel library synthesis where the pyrrolidine NH can be diversified with various electrophiles while the Boc group remains intact, supporting SAR exploration at two independent vectors from a common intermediate. [3]

Synthesis of Muscarinic M3 Receptor Antagonists

The isopropyl-pyrrolidine scaffold appears in potent M3 receptor antagonists (Ki = 14.9 nM for a related carbamate derivative). The (R)-configuration at the pyrrolidine 3-position is critical for achieving this level of target engagement, as stereochemical inversion would lead to a mismatch with the receptor binding pocket. [4]

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